molecular formula C12H14ClP B14308766 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- CAS No. 118398-71-3

1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl-

Cat. No.: B14308766
CAS No.: 118398-71-3
M. Wt: 224.66 g/mol
InChI Key: FCHGDJQSTAJEJO-UHFFFAOYSA-N
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Description

1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphirene ring, which is a three-membered ring containing phosphorus

Preparation Methods

The synthesis of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- typically involves the reaction of phosphaalkynes with halogen-substituted carbenes. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the phosphirene ring. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure the purity and yield of the compound .

Chemical Reactions Analysis

1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the cellular context .

Comparison with Similar Compounds

1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- can be compared with other similar compounds, such as:

    1H-Phosphirene, 1-chloro-2,3-bis(1,1-dimethylethyl): This compound has two tert-butyl groups instead of one phenyl group, leading to different chemical properties and reactivity.

    1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-methoxy:

The uniqueness of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- lies in its specific structural features, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

118398-71-3

Molecular Formula

C12H14ClP

Molecular Weight

224.66 g/mol

IUPAC Name

2-tert-butyl-1-chloro-3-phenylphosphirene

InChI

InChI=1S/C12H14ClP/c1-12(2,3)11-10(14(11)13)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

FCHGDJQSTAJEJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(P1Cl)C2=CC=CC=C2

Origin of Product

United States

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